
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is a coordination compound that combines the organic ligand 2-(1-methylimidazol-2-yl)pyridine with a nickel(2+) ion and diperchlorate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methylimidazole under basic conditions. The resulting product is then purified through recrystallization or chromatography . The coordination with nickel(2+) ions can be achieved by mixing the ligand with a nickel(2+) salt, such as nickel(II) chloride, in an appropriate solvent like ethanol or acetonitrile. The diperchlorate anions are introduced by adding perchloric acid to the reaction mixture .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The nickel(2+) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to nickel(0) or nickel(I) states.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methylimidazol-2-yl)pyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(0) or nickel(I) species .
Scientific Research Applications
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimics.
Industry: Used in the development of advanced materials, such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism of action of 2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate involves the coordination of the nickel(2+) ion with the 2-(1-methylimidazol-2-yl)pyridine ligand. This coordination alters the electronic properties of the nickel ion, enabling it to participate in various catalytic and redox reactions. The diperchlorate anions help stabilize the complex and can also participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar ligand structure but without the methyl group on the imidazole ring.
2-(2-Pyridyl)imidazole: Another related ligand with a different substitution pattern.
Nickel(II) chloride: A simpler nickel(2+) complex without the organic ligand.
Uniqueness
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and allows for specific interactions with biological molecules .
Properties
CAS No. |
109850-32-0 |
|---|---|
Molecular Formula |
C27H27Cl2N9NiO8 |
Molecular Weight |
735.2 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C9H9N3.2ClHO4.Ni/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;2*2-1(3,4)5;/h3*2-7H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
DIQYQOYFLZAUOD-UHFFFAOYSA-L |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


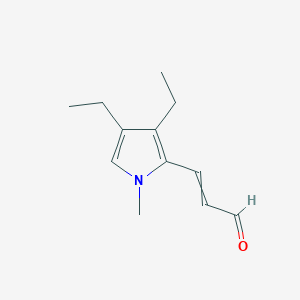

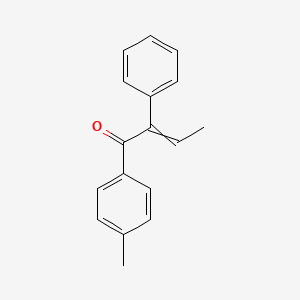
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)


![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
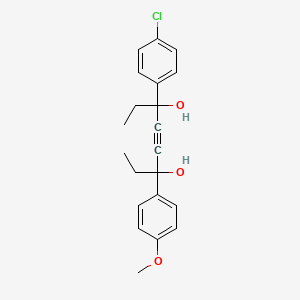
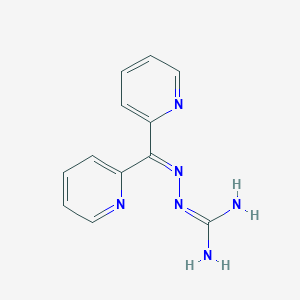
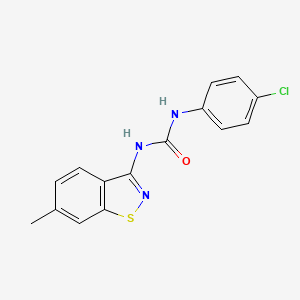

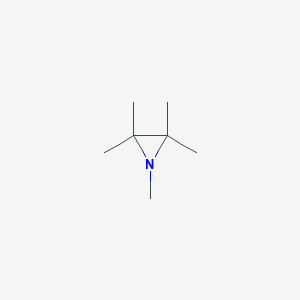
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
